Bienvenue dans la boutique en ligne BenchChem!

1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-

5-HT2A receptor radioligand binding Ki affinity

1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- (CAS 919797-25-4), commonly designated 25I-NBMD or Cimbi-29, is a synthetic N-benzyl phenethylamine discovered in 2006 by the Nichols laboratory at Purdue University as part of a program exploring structure-activity relationships at the serotonin 5-HT2A receptor. It is the N-(2,3-methylenedioxybenzyl) congener of the well-characterized hallucinogen 2C-I and belongs to the broader 25-NB series that includes 25I-NBOMe, 25I-NBOH, and 25I-NBF.

Molecular Formula C18H20INO4
Molecular Weight 441.3
CAS No. 919797-25-4
Cat. No. B1661539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-
CAS919797-25-4
Molecular FormulaC18H20INO4
Molecular Weight441.3
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I
InChIInChI=1S/C18H20INO4/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15/h3-5,8-9,20H,6-7,10-11H2,1-2H3
InChIKeyNJNMIPDEUMTYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25I-NBMD (CAS 919797-25-4): Pharmacological Profile and Procurement-Relevant Differentiation of a Methylenedioxybenzyl Phenethylamine 5-HT2A Partial Agonist


1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]- (CAS 919797-25-4), commonly designated 25I-NBMD or Cimbi-29, is a synthetic N-benzyl phenethylamine discovered in 2006 by the Nichols laboratory at Purdue University as part of a program exploring structure-activity relationships at the serotonin 5-HT2A receptor . It is the N-(2,3-methylenedioxybenzyl) congener of the well-characterized hallucinogen 2C-I and belongs to the broader 25-NB series that includes 25I-NBOMe, 25I-NBOH, and 25I-NBF. 25I-NBMD acts as a potent partial agonist at the human 5-HT2A receptor (Ki = 0.049 nM; EC50 = 8.2 nM) and has been evaluated as both a PET tracer candidate ([11C]Cimbi-29) and, via its 4-bromo analogue 25B-NBMD, as a ligand for steered molecular dynamics simulations probing the active conformation of the 5-HT2A receptor . It is available as a certified reference standard for forensic and clinical toxicology applications .

Why 25I-NBMD Cannot Be Interchanged with 25I-NBOMe or Other N-Benzyl Phenethylamine Analogs in Receptor Pharmacology and Forensic Workflows


Within the N-benzyl phenethylamine series, seemingly minor modifications to the N-benzyl substituent produce quantifiable shifts in receptor binding mode, functional efficacy (partial versus full agonism), in vivo potency, and metabolic stability that preclude simple substitution. 25I-NBMD incorporates a methylenedioxybenzyl moiety that constrains the conformational freedom of the N-benzyl group relative to the 2-methoxybenzyl group of 25I-NBOMe, altering the ligand's pose within the orthosteric binding pocket of the 5-HT2A receptor . This structural difference manifests in measurable downstream consequences: 25I-NBMD is consistently characterized as a partial agonist, whereas 25I-NBOMe behaves as a full agonist at 5-HT2A, and the two compounds occupy different in vivo potency windows despite near-identical binding affinities . For forensic and clinical toxicology laboratories, the distinct chromatographic retention times, mass spectral fragmentation patterns, and certified reference material availability of each congener make analyte-specific standards indispensable—a generic class-based approach cannot satisfy ISO/IEC 17025 requirements for confirmatory identification .

25I-NBMD (CAS 919797-25-4): Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


5-HT2A Receptor Binding Affinity: 25I-NBMD Matches 25I-NBOMe with Ki = 0.049 nM and Is ~15-Fold More Potent Than Parent 2C-I

25I-NBMD binds to the human 5-HT2A receptor with a Ki of 0.049 nM, as determined by competition with [125I]DOI in HEK293 cells expressing the cloned human receptor . This value is essentially equipotent with that of 25I-NBOMe (Ki = 0.044 nM) and represents an approximately ~15-fold improvement in binding affinity relative to the parent compound 2C-I (Ki = 0.73 nM) . Thus, for in vitro binding experiments requiring a high-affinity 5-HT2A ligand with a methylenedioxybenzyl pharmacophore—as opposed to the 2-methoxybenzyl group of 25I-NBOMe—25I-NBMD provides comparable target engagement without detectable loss in binding potency.

5-HT2A receptor radioligand binding Ki affinity N-benzyl phenethylamine structure-activity relationship

Functional Efficacy: 25I-NBMD Is a Partial Agonist with EC50 = 8.2 nM, Contrasting with 25I-NBOMe's Full Agonist Profile

In functional assays at the human 5-HT2A receptor, 25I-NBMD exhibits an EC50 of 8.2 nM and is characterized as a potent partial agonist . This contrasts with 25I-NBOMe, which is reported to act as a full agonist at 5-HT2A with EC50 values in calcium mobilization assays ranging from 0.76 to 240 nM depending on the assay platform . The partial agonist profile of 25I-NBMD implies that it activates the receptor to a submaximal level relative to the endogenous agonist serotonin, which may translate into differential signaling bias between Gq and β-arrestin pathways—a property of increasing relevance in psychedelic drug discovery programs seeking to decouple therapeutic from hallucinogenic effects .

functional activity EC50 partial agonism 5-HT2A receptor biased signaling Gq coupling

In Vivo Head Twitch Response: Same-Study Direct Comparison Reveals 25I-NBMD Is ~10-Fold Less Potent Than 25I-NBOMe in Mice

In a direct head-to-head study by Halberstadt and Geyer (2014), 25I-NBMD, 25I-NBOMe, and 2C-I were evaluated for their ability to induce the head twitch response (HTR) in C57BL/6J mice—a well-validated behavioral proxy for 5-HT2A-mediated hallucinogenic activity . 25I-NBMD induced the HTR at doses of 1–10 mg/kg administered subcutaneously (SC), placing it in a potency range comparable to the parent compound 2C-I (1–10 mg/kg SC). In contrast, 25I-NBOMe induced the HTR at 0.1–1 mg/kg SC, representing an approximately 10-fold leftward shift in the dose-response curve relative to 25I-NBMD. Critically, the selective 5-HT2A antagonist M100,907 completely blocked the HTR induced by all three compounds, confirming that the behavioral response for each ligand is mediated specifically through 5-HT2A receptor activation.

head twitch response in vivo pharmacology C57BL/6J mice 5-HT2A behavioral proxy hallucinogen potency

Molecular Dynamics-Validated Pharmacophore: The NBMD Scaffold Was Used to Construct an Active-State 5-HT2A Receptor Model via Steered MD Simulations

The corresponding 4-bromo analogue 25B-NBMD, which shares the identical N-(2,3-methylenedioxybenzyl) pharmacophore with 25I-NBMD, was employed as the agonist ligand in steered molecular dynamics (SMD) simulations that successfully transferred a 5-HT2A receptor homology model into its active conformation . This SMD-activated receptor model was subsequently validated by retrospective virtual screening of over 9,400 compounds (including 182 known 5-HT2A ligands) and demonstrated utility for structure-based ligand design and GPCR activation studies . No comparable SMD-validated active-state model exists for the NBOMe pharmacophore series. For computational chemistry and structural biology programs, the NBMD scaffold thus offers a uniquely characterized ligand-receptor interaction map that has been experimentally benchmarked against large-scale screening data, providing a rational basis for the design of novel 5-HT2A ligands with the methylenedioxybenzyl moiety.

steered molecular dynamics GPCR modeling 5-HT2A receptor activation homology modeling virtual screening 25B-NBMD

Forensic Toxicology Reference Standard: 25I-NBMD Is Available as a Cerilliant® Snap-N-Spike® Certified Reference Material for LC/MS and GC/MS

25I-NBMD hydrochloride is commercially available as a certified reference material (CRM) from Sigma-Aldrich under the Cerilliant® brand—a 1.0 mg/mL solution in methanol (as free base), supplied in a 1 mL ampule with Snap-N-Spike® format . This CRM is specifically certified for use in LC/MS and GC/MS applications, including clinical toxicology, forensic analysis, and urine drug testing . The availability of a traceable, batch-certified reference standard meeting ISO/IEC 17025 requirements is a critical procurement consideration for forensic laboratories that must differentiate 25I-NBMD from co-eluting or spectrally similar NBOMe-series compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) in seized materials or biological specimens. While other N-benzyl phenethylamines also have reference standards, the Snap-N-Spike® format minimizes sample preparation steps and reduces analyst exposure to potent psychoactive substances handled at microgram concentrations .

certified reference material forensic toxicology LC/MS GC/MS clinical toxicology Cerilliant

25I-NBMD (CAS 919797-25-4): Evidence-Backed Research and Industrial Application Scenarios


In Vitro Receptor Pharmacology: Differentiating Partial Agonist from Full Agonist Signaling at Human 5-HT2A Receptors

25I-NBMD (Ki = 0.049 nM; EC50 = 8.2 nM; partial agonist) serves as a high-affinity tool compound for dissecting the functional consequences of partial versus full 5-HT2A receptor activation. When used in parallel with 25I-NBOMe (full agonist), 25I-NBMD enables systematic comparison of Gq-mediated calcium mobilization, β-arrestin recruitment, and receptor desensitization kinetics downstream of a methylenedioxybenzyl pharmacophore—a scaffold for which a validated steered molecular dynamics active-state receptor model already exists . This paired-compound approach is directly relevant to psychedelic drug discovery programs seeking 5-HT2A ligands with submaximal efficacy profiles.

In Vivo Behavioral Pharmacology: Head Twitch Response Dose-Response Studies with a Defined Potency Window

The Halberstadt and Geyer (2014) study provides a direct same-study calibration of 25I-NBMD's in vivo potency: 25I-NBMD induces the 5-HT2A-dependent head twitch response in C57BL/6J mice at 1–10 mg/kg SC, establishing a dosing window that is approximately 10-fold higher than that of 25I-NBOMe (0.1–1 mg/kg SC) but comparable to the parent compound 2C-I . This makes 25I-NBMD particularly useful for experimental designs where the extreme in vivo potency of 25I-NBOMe introduces practical challenges in accurate low-dose formulation and administration, while still providing the enhanced binding affinity of an N-benzyl substituted phenethylamine.

Computational Chemistry and GPCR Modeling: Structure-Based Ligand Design Leveraging an SMD-Validated Active-State 5-HT2A Receptor Model

The active-state 5-HT2A receptor model generated via steered molecular dynamics simulations using 25B-NBMD—the 4-bromo analogue sharing the methylenedioxybenzyl pharmacophore of 25I-NBMD—offers a computationally validated template for virtual screening and structure-based design of novel 5-HT2A ligands . Medicinal chemistry teams exploring the methylenedioxybenzyl substitution pattern can dock candidate ligands into this experimentally informed active receptor conformation, which has been retrospectively validated against a library of over 9,400 compounds and 182 known ligands. No equivalent SMD-validated active-state model driven by an NBOMe-series ligand is currently published.

Forensic Toxicology and Drug Testing: Certified Reference Standard for Confirmatory LC/MS and GC/MS Analysis

The Cerilliant® Snap-N-Spike® certified reference material for 25I-NBMD (1.0 mg/mL in methanol) provides forensic and clinical toxicology laboratories with a traceable analytical standard for method validation, calibration curve preparation, and confirmatory identification of 25I-NBMD in seized materials, urine, and other biological specimens . In jurisdictions where 25I-NBMD is scheduled (e.g., UK Class A; Germany NpSG), this CRM supports the legally defensible identification and quantitation required for evidentiary purposes.

Quote Request

Request a Quote for 1,3-Benzodioxole-4-methanamine, N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.